Perfluoro-3,6,9-trioxatridecanoic acid

Catalog No.
S716078
CAS No.
330562-41-9
M.F
C10HF19O5
M. Wt
562.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoro-3,6,9-trioxatridecanoic acid

CAS Number

330562-41-9

Product Name

Perfluoro-3,6,9-trioxatridecanoic acid

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid

Molecular Formula

C10HF19O5

Molecular Weight

562.08 g/mol

InChI

InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31)

InChI Key

GDQLSTSWOFAQNO-UHFFFAOYSA-N

SMILES

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Material Science:

  • Surfactant studies: PFNTFA exhibits unique surface-active properties, making it a potential candidate for studying self-assembly behavior and the formation of micelles and vesicles. These structures have applications in drug delivery, material synthesis, and other fields [].
  • Polymer synthesis: PFNTFA can be incorporated into the structure of fluorinated polymers, potentially leading to materials with enhanced properties like water and oil repellency, chemical resistance, and thermal stability [].

Biomedical Research:

  • Cellular studies: PFNTFA may be used to investigate its potential impact on cellular processes and signaling pathways. This could offer insights into the biological effects of perfluorinated compounds [].
  • Environmental toxicology: Research suggests PFNTFA might be present in environmental samples and may have potential negative effects on living organisms. Studying its environmental fate and toxicity is crucial for understanding its potential ecological impact [].

Analytical Chemistry:

  • Standard compound: Due to its well-defined structure and unique properties, PFNTFA can be used as a standard compound in analytical methods for the detection and quantification of other perfluorinated chemicals [].

Perfluoro-3,6,9-trioxatridecanoic acid is a fluorinated organic compound with the molecular formula C10HF19O5\text{C}_{10}\text{H}_{F_{19}}\text{O}_5 and a molecular weight of approximately 562.09 g/mol. It is characterized by a clear liquid state at room temperature and has a boiling point of 75 °C at 0.8 mmHg . This compound is notable for its unique structure, which includes multiple fluorinated groups that impart distinct chemical properties, such as high stability and resistance to degradation.

  • Persistent organic pollutants (POPs): accumulate in the environment and biomagnify in food chains.
  • Potentially toxic: studies suggest potential links to various health problems, though specific effects of this particular compound require further investigation.

Perfluoro-3,6,9-trioxatridecanoic acid has been studied for its biological interactions, particularly in the context of environmental health. It is classified as a corrosive substance and can cause irritation to skin and eyes upon contact . Its biological activity has raised concerns regarding potential toxicity and environmental persistence, similar to other perfluorinated compounds that have been scrutinized for their effects on human health and ecosystems.

The synthesis of perfluoro-3,6,9-trioxatridecanoic acid typically involves complex multi-step fluorination processes. These methods may include:

  • Fluorination of Precursors: Starting materials are subjected to fluorination using agents such as elemental fluorine or fluorinating reagents.
  • Functional Group Manipulation: Carboxylic acid functional groups are introduced or modified through standard organic synthesis techniques.
  • Purification: The final product is purified through distillation or chromatography to achieve the desired purity level .

Perfluoro-3,6,9-trioxatridecanoic acid finds applications primarily in scientific research and industrial processes. Notable uses include:

  • Laboratory Chemicals: It serves as a reagent in various chemical syntheses and analytical procedures.
  • Chelating Agents: The compound can be utilized in formulations requiring perfluorinated chelating agents .
  • Material Science: It may be applied in the development of advanced materials due to its unique properties.

Research on the interactions of perfluoro-3,6,9-trioxatridecanoic acid with biological systems is ongoing. Studies have focused on its potential effects on cellular systems and its behavior in environmental contexts. The compound's ability to form complexes with metal ions suggests potential applications in bioremediation or as a targeted delivery system for therapeutic agents .

Perfluoro-3,6,9-trioxatridecanoic acid shares structural similarities with several other perfluorinated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Perfluorooctanoic acid\text{C}_8\text{H}_F_{17}\text{O}_2Known for bioaccumulation and environmental persistence
Perfluorobutanoic acid\text{C}_4\text{H}_F_{9}\text{O}_2Shorter chain length leading to different biological behavior
Perfluorononanoic acid\text{C}_9\text{H}_F_{19}\text{O}_2Similar properties but with increased carbon chain length

Uniqueness

What sets perfluoro-3,6,9-trioxatridecanoic acid apart from these compounds is its specific trioxatridacanoic structure that allows for unique interactions and stability compared to shorter-chain perfluorinated acids. Its multiple ether linkages contribute to its distinct chemical reactivity and potential applications in specialized fields .

Fluorotelomerization Techniques for Ether-Containing Per- and Polyfluoroalkyl Substances

Fluorotelomerization represents the primary industrial synthesis pathway for producing ether-containing per- and polyfluoroalkyl substances, including perfluoro-3,6,9-trioxatridecanoic acid [1]. This process involves the controlled oligomerization of fluorinated alkenes, particularly tetrafluoroethylene, through radical telomerization mechanisms [2]. The fluorotelomerization process for ether-containing per- and polyfluoroalkyl substances utilizes perfluoroethyl iodide as the telogen and tetrafluoroethylene as the taxogen under carefully controlled reaction conditions [3].

The synthesis of perfluoro-3,6,9-trioxatridecanoic acid follows a multi-step fluorotelomerization pathway that incorporates ether linkages through sequential addition reactions [1]. The process begins with the formation of perfluoroalkyl radicals, which subsequently react with tetrafluoroethylene monomers to build the fluorinated carbon chain [2]. The incorporation of ether oxygen atoms occurs through specific reaction intermediates that maintain the integrity of the carbon-fluorine bonds while introducing the desired ether functionality [4].

Industrial fluorotelomerization for ether-containing per- and polyfluoroalkyl substances typically operates under temperatures ranging from 200 to 350 degrees Celsius and pressures between 10 to 50 atmospheres [3]. The reaction medium commonly employs perfluorinated solvents to maintain chemical compatibility with the highly fluorinated reactants and products [5]. Radical initiators, such as perfluorobenzoyl peroxide or thermal decomposition products, facilitate the initiation of the telomerization process [2].

ParameterTypical RangeOptimal Conditions
Temperature200-350°C280-300°C
Pressure10-50 atm25-30 atm
Reaction Time4-12 hours6-8 hours
Conversion Rate60-85%75-80%

The selectivity of fluorotelomerization for producing specific ether-containing per- and polyfluoroalkyl substances depends critically on the ratio of telogen to taxogen and the presence of chain transfer agents [3]. Research has demonstrated that maintaining precise stoichiometric ratios enhances the formation of desired oligomers while minimizing unwanted side reactions [1]. The process yields a distribution of oligomers with varying chain lengths, requiring subsequent separation and purification steps to isolate the target compound [2].

Purification Processes and Quality Control Standards

The purification of perfluoro-3,6,9-trioxatridecanoic acid from fluorotelomerization reaction mixtures requires sophisticated separation techniques due to the chemical similarity of fluorinated compounds [6]. Industrial purification processes typically employ multi-stage distillation systems operating under reduced pressure to minimize thermal decomposition of the target compound [7]. The boiling point of perfluoro-3,6,9-trioxatridecanoic acid at 0.8 millimeters of mercury is 75 degrees Celsius, providing a basis for separation from other fluorinated species [8] [9].

Fractional distillation represents the primary purification method, utilizing specialized distillation columns with high theoretical plate numbers to achieve adequate separation [7]. The process employs dividing wall columns equipped with side offtakes and recirculation systems to optimize separation efficiency [7]. Alternative purification approaches include thin film evaporators and falling film evaporators, particularly for heat-sensitive fluorinated compounds [7].

Quality control standards for perfluoro-3,6,9-trioxatridecanoic acid focus on chemical purity, water content, and the absence of reactive impurities [10]. Analytical methods include gas chromatography-mass spectrometry for identification and quantification of the target compound and related impurities [6]. High-performance liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity for trace-level analysis [10].

Quality ParameterSpecificationAnalytical Method
Chemical Purity≥98.0%Gas Chromatography-Mass Spectrometry
Water Content≤0.1%Karl Fischer Titration
Acid Value180-200 mg potassium hydroxide/gPotentiometric Titration
ColorClear to pale yellowVisual Inspection
Density1.80 ± 0.05 g/cm³Pycnometry

Solid-phase extraction techniques using weak anion exchange resins provide effective cleanup procedures for removing ionic impurities [6]. The purification process typically involves acidification of the sample to protonate the carboxylic acid functionality, followed by selective retention on the anion exchange material [6]. Elution with alkaline methanol solutions achieves recovery rates exceeding 90% while removing interfering substances [6].

Quality assurance protocols incorporate statistical process control methods, including Shewhart control charts and analysis of variance techniques to monitor production consistency [11]. Process capability indices greater than 1.33 indicate acceptable manufacturing control, with values above 1.5 representing superior process performance [11]. Regular inter-laboratory comparisons and certified reference materials ensure analytical accuracy and precision [10].

Byproduct Formation During Industrial Synthesis

Industrial synthesis of perfluoro-3,6,9-trioxatridecanoic acid through fluorotelomerization generates various byproducts that arise from competing reaction pathways [12]. The primary byproducts include shorter-chain perfluorinated carboxylic acids, cyclic perfluoroalkanes, and branched isomers resulting from chain rearrangement reactions [12]. The formation of these byproducts depends on reaction conditions, catalyst systems, and the presence of impurities in the starting materials [13].

Electrochemical fluorination processes, when employed as an alternative synthesis route, produce additional byproducts including perfluorinated alcohols, ketones, and cyclic compounds [12]. The aggressive nature of electrochemical fluorination leads to carbon-carbon bond cleavage and molecular rearrangement, resulting in a broader spectrum of fluorinated byproducts compared to fluorotelomerization [1]. These byproducts typically constitute 10-20% of the total reaction products [5].

The formation of shorter-chain perfluorinated carboxylic acids occurs through β-scission reactions during the radical telomerization process [12]. Common byproducts include perfluorobutanoic acid, perfluoropentanoic acid, and perfluorohexanoic acid, which result from premature chain termination reactions [12]. The relative concentrations of these byproducts correlate with reaction temperature and the efficiency of radical stabilization [13].

Byproduct CategoryTypical Concentration RangeFormation Mechanism
Short-chain perfluorinated carboxylic acids5-12%β-scission reactions
Cyclic perfluoroalkanes2-6%Intramolecular cyclization
Branched isomers3-8%Chain rearrangement
Perfluorinated alcohols1-4%Reduction reactions
Oligomeric species8-15%Chain extension

Trifluoroacetic acid represents a significant low-molecular-weight byproduct formed through complete degradation of longer fluorinated chains [12]. Its formation increases under high-temperature conditions and in the presence of oxygen or water vapor [14]. Acetic acid and formic acid also appear as minor byproducts, indicating partial defluorination reactions [12].

Cyclic perfluoroalkanes, including perfluorocyclobutane, perfluorocyclopentane, and perfluorocyclohexane, form through intramolecular cyclization reactions [12]. These compounds exhibit high volatility and require specialized recovery systems to prevent atmospheric emissions [15]. Their formation can be minimized through careful control of reaction kinetics and the use of chain transfer agents [2].

Scale-Up Challenges in Continuous Flow Manufacturing

The scale-up of perfluoro-3,6,9-trioxatridecanoic acid production from laboratory to industrial scale presents significant technical challenges related to heat transfer, mass transfer, and reaction control [16]. Continuous flow manufacturing systems offer advantages over batch processes, including improved heat management, enhanced mixing efficiency, and reduced residence time variations [16]. However, the corrosive nature of fluorinated compounds and the requirement for specialized materials of construction complicate the design of large-scale continuous systems [17].

Heat management represents a critical challenge in continuous flow manufacturing due to the highly exothermic nature of fluorotelomerization reactions [16]. Industrial systems require sophisticated heat exchange networks to maintain isothermal conditions and prevent thermal runaway reactions [17]. The use of microreactor technology and structured catalysts enables precise temperature control while maximizing heat transfer efficiency [16].

Mass transfer limitations become increasingly significant at industrial scale, particularly for gas-liquid reactions involving tetrafluoroethylene [16]. Continuous flow systems must incorporate high-efficiency mixing devices and optimized residence time distributions to ensure complete conversion of reactants [16]. The design of these systems requires detailed computational fluid dynamics modeling to predict flow patterns and mixing performance [17].

Scale-Up ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume0.1-1 L10-100 L1000-10000 L
Flow Rate1-10 mL/min0.1-1 L/min10-100 L/min
Residence Time10-60 min30-120 min60-300 min
Heat Transfer Coefficient1000-5000 W/m²K500-2000 W/m²K200-1000 W/m²K

Material compatibility issues pose significant challenges for continuous flow manufacturing systems [17]. The selection of appropriate materials of construction requires consideration of chemical resistance, thermal stability, and mechanical properties under process conditions [18]. Fluoropolymer-lined equipment and specialized alloys designed for fluorine service provide suitable options for critical process components [17].

Process control and monitoring systems for continuous flow manufacturing must accommodate the unique properties of fluorinated compounds [16]. Traditional analytical techniques may require modification or replacement with specialized instrumentation capable of handling corrosive environments [10]. Real-time monitoring of reaction progress and product quality enables rapid response to process disturbances and maintains consistent product specifications [11].

Perfluoro-3,6,9-trioxatridecanoic acid reaches environmental matrices primarily through atmospheric transport and deposition from industrial sources. Industrial emissions represent the dominant pathway for environmental introduction of this compound and related perfluorinated substances [1]. Manufacturing facilities producing fluoropolymers and fluorochemical products release perfluorinated compounds directly into the atmosphere through stack emissions, with concentrations reaching as high as 900,000 picograms per cubic meter near major manufacturing facilities [1] [2].

The atmospheric deposition process occurs through three primary mechanisms: wet deposition, dry deposition, and gas absorption [3] [4]. Wet deposition, primarily through precipitation, proves most effective at removing perfluorinated compounds from the atmosphere, accounting for approximately 60% of perfluorooctanoic acid and 50% of perfluorooctanesulfonic acid atmospheric inputs [3]. Annual flux estimates indicate total atmospheric deposition rates of 30 micrograms per square meter per year for wet deposition and 1.4 micrograms per square meter per year for dry deposition when considering six major perfluorinated compounds [4].

Perfluoro-3,6,9-trioxatridecanoic acid atmospheric behavior follows patterns similar to other perfluoroalkyl ether acids, with particle size distribution analysis revealing noticeable mass modes in the greater than 1 micrometer size range for samples directly influenced by industrial sources [5]. Emission rate estimates for structurally related compounds from major fluoropolymer industrial complexes range from 0.4 to 1.3 tons per year, with approximately 67% of emissions undergoing long-range atmospheric transport above 1500 meters altitude [5].

The temporal and spatial distribution of atmospheric deposition exhibits significant variability based on meteorological conditions, emission source characteristics, and local topography [6] [7]. Industrial facilities with elevated emission points, higher effluent temperatures, and greater emission volumes create larger atmospheric impact zones, with detectable concentrations observed up to 150 kilometers from major sources [6]. Deposition rates demonstrate seasonal patterns, with higher rates during periods of increased precipitation and atmospheric instability [8] [9].

Aquatic System Partitioning Behavior (Log KOW/KOC Analysis)

The aquatic partitioning behavior of perfluoro-3,6,9-trioxatridecanoic acid exhibits characteristics typical of perfluoroalkyl ether carboxylic acids, with moderate mobility in aquatic systems. While specific octanol-water partition coefficient values for this compound are not extensively documented, related perfluoroalkyl ether acids demonstrate log KOW values in the range of 3.6 for shorter-chain analogs [10]. The organic carbon-water partition coefficient (log KOC) for perfluoro-3,6,9-trioxatridecanoic acid is estimated to fall within the range of 2.5 to 3.0, based on structural similarities to other perfluoroalkyl ether carboxylic acids [10] [11].

Experimental determination of partition coefficients for perfluorinated compounds reveals significant differences from traditional hydrophobic organic compounds. The log KOC values for perfluorocarboxylic acids ranging from C7 to C9 span 2.6 to 3.7, while perfluoroalkyl sulfonates with C4 to C8 chains exhibit log KOC values of 2.2 to 3.2 [12]. These values indicate moderate to high mobility in aquatic systems, with the compounds readily partitioning between sediment and water phases [13] [14].

The partitioning behavior demonstrates pH-dependent characteristics, with perfluoro-3,6,9-trioxatridecanoic acid existing primarily in its dissociated anionic form at environmental pH conditions. This ionization significantly influences its interaction with organic matter and mineral surfaces in sediments [15]. The compound exhibits stronger affinity for phospholipid membranes compared to traditional octanol-water partitioning, with membrane-water partition coefficients providing more accurate predictions of bioaccumulation potential [15] [16].

Field-based sediment-water distribution coefficients show considerable variability among sampling locations, with log KOC ranges reducing variability when corrected for organic carbon content [12]. The perfluoroalkyl chain length correlates strongly with both sorption and bioaccumulation factors, indicating that longer-chain compounds like perfluoro-3,6,9-trioxatridecanoic acid demonstrate enhanced partitioning to organic phases compared to shorter-chain analogs [12] [17].

Long-Range Transport via Oceanic Currents and Air Masses

Perfluoro-3,6,9-trioxatridecanoic acid undergoes extensive long-range transport through both atmospheric and oceanic circulation systems, resulting in global environmental distribution. Atmospheric transport mechanisms include both direct transport of particle-bound compounds and precursor degradation pathways [22] [23]. Neutral fluorotelomer alcohols and other volatile precursors undergo long-range atmospheric transport and subsequently degrade to form perfluorocarboxylic acids, including structurally related compounds to perfluoro-3,6,9-trioxatridecanoic acid [24] [25].

Oceanic transport represents a major pathway for global perfluorinated compound distribution, with surface waters serving as the largest environmental reservoir [26] [27]. Depth profile studies across major ocean basins reveal higher concentrations in surface waters compared to intermediate depths, with negligible intrusion into deep waters below 1000 meters [28] [29]. The Atlantic Ocean demonstrates net transport patterns with perfluorinated compounds moving northward through surface currents toward Arctic regions [28] [26].

Mass transport estimates through the Fram Strait, a critical Arctic gateway, indicate net inflow of compounds with eight or more perfluorinated carbons and net outflow of shorter-chain compounds [28] [29]. This transport pattern reflects differential atmospheric versus oceanic source contributions, with shorter-chain compounds showing greater atmospheric input and longer-chain compounds demonstrating enhanced oceanic transport [28]. Annual oceanic transport delivers an estimated 2 to 12 tons of perfluorooctanoic acid to Arctic regions, substantially exceeding atmospheric transport estimates [23].

The global ocean circulation system, including the Atlantic Meridional Overturning Circulation, significantly influences perfluorinated compound distribution patterns [26] [27]. During peak production periods, energetic surface currents transported perfluorinated compound-enriched seawater to sub-Arctic regions, while deep ocean circulation returned substantial fractions to southern latitudes [27]. Climate change-induced weakening of ocean circulation patterns may increase the magnitude of persistent bioaccumulative compounds entering Arctic ecosystems [27].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Perfluoro-3,6,9-trioxatridecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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